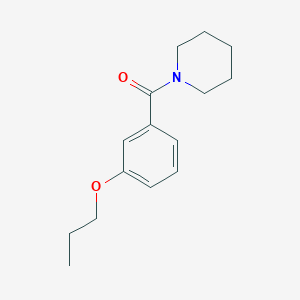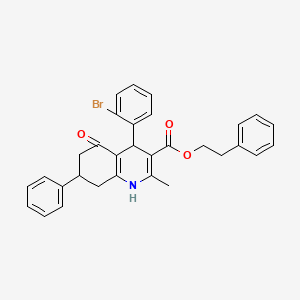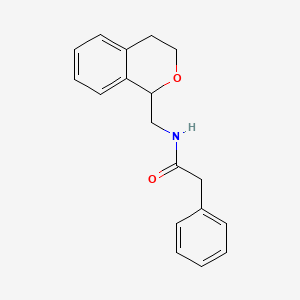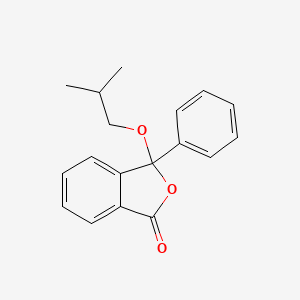![molecular formula C25H18N2O3S B5104867 N-{4-[(4-nitrophenyl)thio]phenyl}-4-biphenylcarboxamide](/img/structure/B5104867.png)
N-{4-[(4-nitrophenyl)thio]phenyl}-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-nitrophenyl)thio]phenyl}-4-biphenylcarboxamide, commonly known as NBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NBPC belongs to the class of compounds known as thioether amides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of NBPC involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. NBPC binds to the active site of the proteasome, thereby preventing the degradation of proteins that are important for the survival of cancer cells. This leads to the accumulation of toxic proteins within the cancer cells, eventually leading to their death.
Biochemical and Physiological Effects:
NBPC has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and exhibit anti-inflammatory properties. Additionally, NBPC has been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NBPC for lab experiments is its ability to selectively inhibit the proteasome. This makes it a valuable tool for studying the role of the proteasome in cellular processes. However, the use of NBPC in lab experiments is limited by its low solubility in water, which can make it difficult to administer to cells in culture.
Orientations Futures
There are several potential future directions for research on NBPC. One area of research could focus on the development of more efficient synthesis methods for NBPC, which could increase the yield of the compound and make it more accessible for research. Another area of research could focus on the development of more soluble forms of NBPC, which could improve its efficacy in lab experiments. Additionally, further research could be conducted on the potential therapeutic applications of NBPC, particularly in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of NBPC involves the reaction of 4-nitrophenylthiophenol with 4-biphenylcarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure NBPC. The yield of NBPC from this method is reported to be around 50%.
Applications De Recherche Scientifique
NBPC has been found to exhibit potential therapeutic applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. NBPC has also been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer. Additionally, NBPC has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S/c28-25(20-8-6-19(7-9-20)18-4-2-1-3-5-18)26-21-10-14-23(15-11-21)31-24-16-12-22(13-17-24)27(29)30/h1-17H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRUPQBZKVCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5104796.png)



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5104815.png)
![3-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5104820.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5104826.png)

![4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5104838.png)

![3-isobutyl-1-methyl-8-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5104857.png)
![5-{4-[(4-bromobenzyl)oxy]-3-chlorobenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104862.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5104871.png)